molecular formula C19H18N4O2S B14962319 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B14962319
M. Wt: 366.4 g/mol
InChI Key: FKZGTGDWPRNQBD-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. Common methods include:

    Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired compound.

    Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

    Biginelli reaction: A multi-component reaction that typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

    One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product

Chemical Reactions Analysis

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The gain of electrons, typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Condensation: The combination of two molecules with the loss of a small molecule, such as water or methanol

Scientific Research Applications

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective in antibacterial and anticancer applications .

Comparison with Similar Compounds

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione can be compared with other benzothiazole derivatives, such as:

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H18N4O2S/c1-11-7-8-13(9-12(11)2)23-17(24)10-15(18(23)25)21-22-19-20-14-5-3-4-6-16(14)26-19/h3-9,15,21H,10H2,1-2H3,(H,20,22)

InChI Key

FKZGTGDWPRNQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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